1-(4-Ethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine
Description
Properties
Molecular Formula |
C23H32N2O3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C23H32N2O3/c1-4-27-21-9-6-19(7-10-21)17-24-12-14-25(15-13-24)18-20-8-11-22(26-3)23(16-20)28-5-2/h6-11,16H,4-5,12-15,17-18H2,1-3H3 |
InChI Key |
IWTNLBZLVSUQLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC |
Origin of Product |
United States |
Biological Activity
1-(4-Ethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is a synthetic compound belonging to the piperazine class, noted for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular structure features a piperazine ring substituted with ethoxy and methoxy groups, contributing to its unique biological profile. The molecular formula is with a molecular weight of approximately 398.48 g/mol.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C22H30N2O4 |
| Molecular Weight | 398.48 g/mol |
| Functional Groups | Ethoxy, Methoxy, Piperazine |
The biological activity of 1-(4-Ethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is primarily attributed to its interaction with various receptors and enzymes. It acts as a ligand in receptor binding studies, influencing neurotransmitter systems and potentially exhibiting anti-inflammatory and analgesic properties.
Key Mechanisms
- Receptor Binding : The compound binds to specific receptors, modulating their activity.
- Enzyme Inhibition : It may inhibit certain enzymes, affecting biochemical pathways involved in pain and inflammation.
Therapeutic Potential
Research indicates that this compound has promising therapeutic effects in several areas:
- Anti-inflammatory Activity : Studies suggest it may inhibit pro-inflammatory cytokines, reducing inflammation.
- Analgesic Properties : It has shown potential in alleviating pain through modulation of pain pathways.
- Anticancer Activity : The presence of methoxy groups enhances its activity against various cancer cell lines.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the uniqueness of 1-(4-Ethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorobenzyl)-4-(3-fluorobenzyl)piperazine | Fluorine substitutions | Anticancer activity |
| 1-(4-Methoxybenzyl)-4-(3-fluorobenzyl)piperazine | Methoxy instead of ethoxy | Analgesic properties |
| 1-(4-Ethoxybenzyl)-4-(3-chlorobenzyl)piperazine | Chlorine substitution | Potential antibacterial effects |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anti-inflammatory Study : In vitro studies demonstrated that the compound significantly reduced the levels of TNF-alpha in macrophage cultures, indicating strong anti-inflammatory properties.
- Analgesic Efficacy : Animal models showed that administration led to a marked decrease in pain response in formalin-induced pain tests, suggesting effective analgesic action.
- Anticancer Research : Cell viability assays revealed that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating potent anticancer activity.
Summary of Findings
| Study Focus | Result Summary |
|---|---|
| Anti-inflammatory | Significant reduction in TNF-alpha levels |
| Analgesic efficacy | Decreased pain response in animal models |
| Anticancer activity | Inhibition of cancer cell proliferation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The target compound’s dual ethoxy/methoxy substituents may enhance lipophilicity compared to pyridinylmethyl (polar) or benzyloxy (bulky) analogs .
- Chlorobenzhydryl derivatives (e.g., ) prioritize cytotoxicity, likely due to electrophilic benzoyl groups enabling DNA intercalation or enzyme inhibition .
Cytotoxicity and Anticancer Activity
- Benzoyl vs. Benzyl Substituents: 1-(4-Chlorobenzhydryl)piperazine derivatives () with benzoyl groups demonstrated potent cytotoxicity (IC₅₀: 1–10 µM) against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cells.
- Triazole-Piperazine Hybrids () showed antitumor activity against solid tumors, suggesting that nitrogen-rich heterocycles (e.g., triazoles) enhance target engagement.
Receptor Binding and Neurological Activity
- Dopamine D2 Receptor Affinity: Substituted (2-methoxyphenyl)piperazines () achieved nanomolar affinity (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine). The target compound’s lack of a methoxyphenyl group may reduce D2 receptor binding but could favor other GPCRs .
- Sigma-1 Receptor Agonists : SA4503 (), a piperazine with 3,4-dimethoxyphenethyl and 3-phenylpropyl groups, highlights the importance of methoxy/ethoxy positioning for CNS activity. The target compound’s 3-ethoxy-4-methoxybenzyl group may similarly modulate serotonin or sigma receptors .
Antimicrobial and Antifungal Activity
- Candida albicans Inhibition : Compound 28e () inhibited Candida hyphae formation at 400 µM, attributed to its 4-ethoxyphenyl group. The target compound’s 4-ethoxybenzyl substituent may confer similar antifungal properties via membrane disruption or ergosterol synthesis inhibition .
- Sulfonamide-Piperazine Hybrids () showed broad-spectrum antibacterial activity. The target compound lacks a sulfonamide moiety, which is critical for dihydropteroate synthase inhibition, suggesting divergent antimicrobial mechanisms .
Preparation Methods
Sequential N-Alkylation via Halobenzyl Intermediates
The most widely reported approach involves stepwise alkylation of piperazine using benzyl halides. Piperazine’s two secondary amine groups require careful substitution to avoid indiscriminate bis-alkylation.
- Monosubstitution : Piperazine is reacted with 4-ethoxybenzyl chloride (1.1 equiv) in dimethylformamide (DMF) at 80–100°C for 24 hours in the presence of anhydrous potassium carbonate. The intermediate 1-(4-ethoxybenzyl)piperazine is isolated via column chromatography (chloroform:methanol, 9.5:0.5).
- Disubstitution : The monosubstituted piperazine is treated with 3-ethoxy-4-methoxybenzyl bromide (1.05 equiv) in toluene under reflux for 48 hours. Sodium hydroxide is added to scavenge HBr, and the product is purified via recrystallization from ethanol.
One-Pot Alkylation Using Phase-Transfer Catalysis
To circumvent intermediate isolation, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable simultaneous alkylation in a biphasic system (water:dichloromethane). Piperazine, both benzyl halides, and TBAB are stirred vigorously with aqueous sodium hydroxide. This method reduces reaction time to 12–18 hours but yields a mixture requiring rigorous chromatography.
Microwave-Assisted Synthesis
Accelerated Alkylation in Solvent-Free Conditions
Microwave irradiation significantly enhances reaction kinetics. A mixture of piperazine, 4-ethoxybenzyl chloride, 3-ethoxy-4-methoxybenzyl bromide, and potassium carbonate is irradiated at 150°C for 15 minutes. The absence of solvent minimizes side reactions, improving regioselectivity.
Continuous Flow Microwave Reactor
A prototype flow reactor (Figure 1) enables scalable synthesis. Precursors are pumped through a PTFE tube coiled within a microwave cavity (2.45 GHz, 300 W). Residence time of 5 minutes at 130°C achieves near-quantitative conversion, with in-line filtration removing salts.
Advantages :
Catalytic Hydrogenation Approaches
Reductive Amination of Ketone Precursors
Alternative routes employ reductive amination to assemble the piperazine core. A diketone intermediate, 1,4-bis(4-ethoxybenzyl)-2,5-diketopiperazine, is hydrogenated over Raney nickel (0.5 MPa H₂, 60°C) to yield the target compound.
Nitro Group Reduction in Prefunctionalized Intermediates
For derivatives requiring nitro-to-amine conversion, catalytic hydrogenation (Pd/C, H₂) of 1-(4-ethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-nitropiperazine in methanol affords the final product.
Conditions : 0.5 MPa H₂, 60°C, 8 hours.
Yield : 87–91%.
Comparative Analysis of Synthetic Methods
Key Observations :
- Microwave and flow methods excel in efficiency but require specialized equipment.
- Reductive amination offers superior regiocontrol but depends on diketone availability.
Q & A
Basic: What are the established synthetic routes for 1-(4-Ethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine?
Methodological Answer:
Synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:
Piperazine Ring Formation : Alkylation of piperazine precursors with substituted benzyl halides (e.g., 4-ethoxybenzyl chloride and 3-ethoxy-4-methoxybenzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) .
Coupling Reactions : Sequential coupling steps using nucleophilic substitution or reductive amination to attach the ethoxy and methoxybenzyl groups .
Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (e.g., diethyl ether) to isolate the product .
Characterization : Confirmed via ¹H/¹³C NMR, HPLC purity (>95%), and high-resolution mass spectrometry (HRMS) .
Basic: Which analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., ethoxy/methoxy signals at δ 1.3–1.5 ppm and δ 3.7–3.9 ppm, respectively). ¹³C NMR confirms carbon frameworks, including piperazine and aryl groups .
- Mass Spectrometry : HRMS validates molecular weight (e.g., calculated for C₂₃H₃₂N₂O₃: 384.24 g/mol) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Methodological Answer:
SAR strategies include:
- Substituent Modulation : Varying ethoxy/methoxy positions to enhance receptor binding. For example, replacing 4-ethoxy with electron-withdrawing groups (e.g., nitro) improves anticancer activity in similar piperazines .
- Molecular Docking : Computational modeling against targets (e.g., tubulin for anticancer activity) identifies optimal substituent orientations. Autodock Vina or Schrödinger Suite assesses binding affinities .
- In Vitro Assays : Testing derivatives in cell lines (e.g., HCT116 for antiproliferative effects) with IC₅₀ comparisons .
Advanced: How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity data?
Methodological Answer:
- Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., piperazine-4-O-acetate) formed in vivo, which may reduce efficacy .
- Dosage Optimization : Pharmacokinetic studies (e.g., AUC, Cmax) in rodent models adjust dosing regimens to balance efficacy and safety .
- Structural Mitigation : Introducing β-cyclodextrin complexes or PEGylation reduces toxicity while maintaining activity .
Basic: What are the primary biological targets and mechanisms of action for piperazine derivatives?
Methodological Answer:
- Antimicrobial Activity : Disruption of bacterial cell membranes (Gram-positive vs. Gram-negative specificity) via cationic piperazine interactions .
- Anticancer Mechanisms : Tubulin polymerization inhibition (IC₅₀ < 1 µM in combretastatin analogs) and autophagy induction (LC3-II biomarker analysis) .
- Receptor Modulation : Serotonin/dopamine receptor antagonism (e.g., aripiprazole analogs) assessed via radioligand binding assays .
Advanced: What strategies improve the metabolic stability of this compound?
Methodological Answer:
- Enzymatic Stability Assays : Incubation with liver microsomes (human/rat) identifies CYP3A4-mediated degradation. Co-administration with CYP inhibitors (e.g., ketoconazole) validates pathways .
- Structural Modifications : Fluorination of benzyl groups or replacing labile ether linkages with stable amides reduces metabolic cleavage .
- Prodrug Design : Ester or carbamate prodrugs enhance oral bioavailability, with hydrolysis studies in simulated gastric fluid .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Waste Disposal : Collect organic waste in sealed containers for incineration, adhering to EPA guidelines .
Advanced: How does the electronic nature of substituents influence receptor binding affinity?
Methodological Answer:
- Electrostatic Potential Mapping : Gaussian software calculates charge distribution; electron-donating groups (e.g., methoxy) enhance π-π stacking with aromatic residues in receptor pockets .
- Comparative Binding Studies : Radiolabeled analogs (e.g., ³H-ligands) quantify affinity changes (Kd values) with substituent variations .
- QSAR Models : CoMFA/CoMSIA analyses correlate substituent Hammett constants (σ) with bioactivity .
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
- Solvent Selection : Ethyl acetate/hexane (1:8 v/v) for high yield (>80%) .
- Temperature Gradient : Slow cooling from reflux to 4°C minimizes impurities .
- Yield Optimization : Seeding with pure crystals and stirring control during nucleation .
Advanced: What computational tools predict off-target interactions for this compound?
Methodological Answer:
- SwissTargetPrediction : Screens for kinase, GPCR, or ion channel off-targets using ligand similarity .
- ToxCast Database : EPA-curated data identifies potential endocrine disruption or hepatotoxicity risks .
- Molecular Dynamics (MD) : GROMACS simulations assess stability of compound-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
